molecular formula C21H14Cl3N3O2S B3037270 1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone CAS No. 477852-94-1

1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone

Cat. No. B3037270
CAS RN: 477852-94-1
M. Wt: 478.8 g/mol
InChI Key: ZGVTZCRJRBWSCP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, an oxadiazole ring, and a pyridinone ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of multiple rings, including a pyridinone and an oxadiazole, connected by a sulfanyl group .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The chlorobenzyl groups might undergo nucleophilic aromatic substitution reactions, and the oxadiazole ring might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the chlorobenzyl groups, the oxadiazole ring, and the pyridinone ring .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

  • Compounds similar to 1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown a range of activities against various strains and demonstrated potent interactions with antitubercular receptors (Fathima et al., 2021).

Synthesis and Characterization for Optical Properties

  • Novel derivatives of 1,3,4-oxadiazole, similar to the compound , have been synthesized and characterized for their optical properties. The absorption and emission properties of these compounds were studied, indicating potential applications in optical materials and sensors (Ge et al., 2014).

Anticancer Activity Evaluation

  • Compounds with a structure related to 1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone have been synthesized and evaluated for their anticancer activity. Although not all derivatives showed significant antitumor activity, some displayed promising results against specific cancer cell lines (Patel et al., 2013).

Exploration in Antimicrobial Agents Synthesis

  • Research has been conducted on synthesizing and testing various antimicrobial agents that share structural similarities with 1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone. These studies explore the potential of these compounds as novel antimicrobial agents, showing significant activity against different bacterial and fungal strains (Patel et al., 2012).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological systems. Compounds with similar structures are often studied for their potential uses in fields like medicinal chemistry, materials science, and chemical synthesis .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3N3O2S/c22-15-4-1-3-13(9-15)11-27-8-2-5-17(20(27)28)19-25-26-21(29-19)30-12-14-6-7-16(23)10-18(14)24/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVTZCRJRBWSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone
Reactant of Route 2
Reactant of Route 2
1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone
Reactant of Route 3
Reactant of Route 3
1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone
Reactant of Route 4
Reactant of Route 4
1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone

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